

An In-depth Technical Guide to 2,4,5-Trifluorotoluene

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Compound of Interest

Compound Name: 2,4,5-Trifluorotoluene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorotoluene, a halogenated aromatic hydrocarbon, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifluorinated substitution pattern on the toluene backbone imparts distinct physicochemical properties that are advantageous for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **2,4,5-Trifluorotoluene**.

While specific data for **2,4,5-Trifluorotoluene** is not as widely available in public literature as for other isomers, this guide compiles the most relevant information and draws comparisons with closely related compounds to provide a thorough understanding of its characteristics.

Chemical and Physical Properties

Precise experimental data for **2,4,5-Trifluorotoluene** is limited. However, based on the properties of other trifluorotoluene isomers, we can infer its general characteristics. A summary of key physical and chemical data for related trifluorotoluene isomers is presented below for comparative purposes.

Property	2,3,4-Trifluorotoluene	2,4,6-Trifluorotoluene	(Trifluoromethyl)benzene (General Trifluorotoluene)
CAS Number	193533-92-5[1]	79348-71-3[2]	98-08-8[3]
Molecular Formula	C ₇ H ₅ F ₃	C ₇ H ₅ F ₃	C ₇ H ₅ F ₃
Molecular Weight	146.11 g/mol	146.11 g/mol [2]	146.11 g/mol [3]
Appearance	Colorless to light yellow clear liquid[4]	-	Colorless liquid[3]
Boiling Point	126-127 °C	-	102 °C[5]
Melting Point	-	-	-29 °C[5]
Density	1.222 g/mL at 25 °C	-	1.19 g/mL at 20 °C[5]
Refractive Index	n ₂₀ /D 1.434	-	1.414[5]
Solubility in Water	-	-	< 1 mg/mL[5]

Spectroscopic Data

Detailed spectroscopic data for **2,4,5-Trifluorotoluene** is not readily available. However, analysis of related compounds provides insight into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the adjacent fluorine atoms.
- ¹³C NMR:** The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon-fluorine couplings providing valuable structural information.
- ¹⁹F NMR:** The fluorine NMR spectrum is a critical tool for identifying trifluorinated compounds. For α,α,α-Trifluorotoluene, a singlet is observed at -63.2 ppm.[3] For 1-bromo-2,4,5-trifluorobenzene, a related compound, three distinct ¹⁹F resonances are observed, indicating different chemical environments for each fluorine atom.[6]

Infrared (IR) Spectroscopy: The IR spectrum of trifluorotoluene derivatives typically shows characteristic C-F stretching vibrations in the region of 1100-1400 cm^{-1} . Aromatic C-H and C=C stretching and bending vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum of trifluorotoluene (CAS 98-08-8) shows a molecular ion peak at m/z 146.[7] Fragmentation patterns would involve the loss of fluorine atoms and the methyl group.

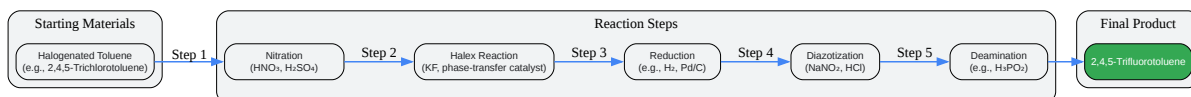
Synthesis

The synthesis of specifically **2,4,5-Trifluorotoluene** is not well-documented in readily accessible literature. However, general methods for the synthesis of trifluorotoluenes and related fluorinated aromatic compounds can be adapted. A common industrial method for producing (trifluoromethyl)benzene involves the reaction of benzotrichloride with hydrogen fluoride.[3] For laboratory-scale synthesis, coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst is a known method.[3]

A plausible synthetic route to **2,4,5-Trifluorotoluene** could involve the fluorination of a corresponding chlorinated or brominated toluene precursor. For instance, a patent describes the synthesis of 1,2,4-trifluorobenzene starting from 2,4-dichlorofluorobenzene, which undergoes nitration, fluorination, reduction, diazotization, and deamination.[8] A similar multi-step synthesis could potentially be designed to yield **2,4,5-Trifluorotoluene**.

Experimental Workflow for a General Trifluorotoluene Synthesis

Below is a generalized workflow for the synthesis of a trifluorotoluene derivative, illustrating the key steps that might be involved.



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A potential multi-step synthesis pathway for **2,4,5-Trifluorotoluene**.

Applications in Drug Development

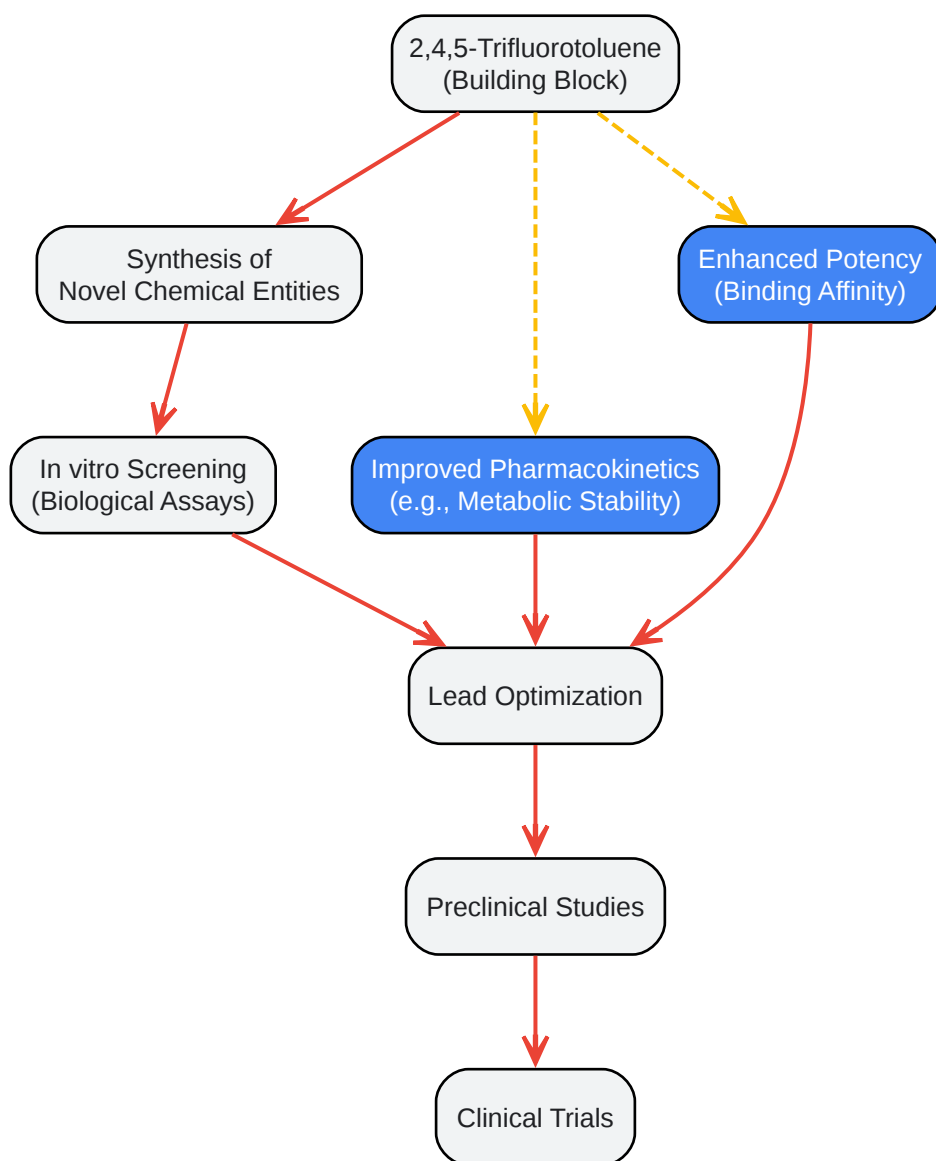
Fluorinated compounds are of great importance in the pharmaceutical industry. The introduction of fluorine atoms into a drug molecule can significantly alter its properties in a beneficial way.^[9] These modifications can lead to:

- **Enhanced Metabolic Stability:** The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
- **Increased Lipophilicity:** The trifluoromethyl group can enhance a molecule's lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties.^[10]
- **Improved Binding Affinity:** The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups and enhance interactions with biological targets.^[10]

While specific applications of **2,4,5-Trifluorotoluene** in drug development are not extensively documented, its structural motif is found in various biologically active molecules. For example, 1-(bromomethyl)-2,4,5-trifluorobenzene has been used in the synthesis of compounds with potential therapeutic applications.^[11] The trifluorobenzene moiety is present in recently approved oral drugs.^[11]

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression of how a fluorinated building block like **2,4,5-Trifluorotoluene** can be utilized in the drug discovery process.



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